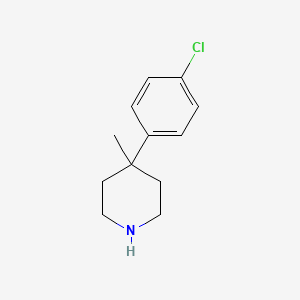

4-(4-Chlorophenyl)-4-methylpiperidine

Descripción

4-(4-Chlorophenyl)-4-methylpiperidine (CAS: 39512-49-7; molecular formula: C₁₂H₁₆ClN) is a piperidine derivative featuring a 4-chlorophenyl group and a methyl group at the 4-position of the piperidine ring. Its structure is characterized by a chair conformation of the piperidine ring, with the methyl group contributing to steric hindrance and enhanced lipophilicity . This compound is primarily used as a pharmaceutical intermediate, particularly in the synthesis of antipsychotics and antimicrobial agents . Its synthesis involves alkylation or substitution reactions to introduce the 4-chlorophenyl and methyl groups onto the piperidine backbone .

Propiedades

Fórmula molecular |

C12H16ClN |

|---|---|

Peso molecular |

209.71 g/mol |

Nombre IUPAC |

4-(4-chlorophenyl)-4-methylpiperidine |

InChI |

InChI=1S/C12H16ClN/c1-12(6-8-14-9-7-12)10-2-4-11(13)5-3-10/h2-5,14H,6-9H2,1H3 |

Clave InChI |

WROWOTAYCAHVMR-UHFFFAOYSA-N |

SMILES canónico |

CC1(CCNCC1)C2=CC=C(C=C2)Cl |

Origen del producto |

United States |

Comparación Con Compuestos Similares

4-(4-Chlorophenyl)-4-hydroxypiperidine

- Structural Difference : The hydroxyl (-OH) group replaces the methyl (-CH₃) group at the 4-position.

- However, it reduces lipophilicity, impacting membrane permeability .

- Pharmacological Relevance : Used in antihistamines (e.g., cetirizine derivatives) and antifungal agents. The hydroxyl group enables metabolic conjugation, enhancing excretion but reducing metabolic stability relative to the methyl analog .

- Safety : Safety data sheets indicate acute toxicity risks (e.g., respiratory irritation), necessitating careful handling .

4-(4-Fluorophenyl)-4-methylpiperidine

4-(4-Chlorophenyl)piperidine

N-(4-Chlorophenyl)-4-methylpiperidine-1-carboxamide

- Structural Difference : A carboxamide group is appended to the piperidine nitrogen.

- Hydrogen Bonding : The carboxamide enables N–H⋯O hydrogen bonding, stabilizing crystal structures and enhancing interactions with biological targets like kinases or proteases .

- Antifungal Activity: Similar compounds with carboxamide linkages exhibit activity against C.

4-(4-Chlorophenyl)-4-fluoropiperidine

- Structural Difference : Fluorine replaces the methyl group at the 4-position.

- Metabolic Stability : Fluorine’s small size and electronegativity improve metabolic stability compared to methyl, reducing susceptibility to cytochrome P450 oxidation .

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.